BenchChemオンラインストアへようこそ!

4,8-Dibromo-7-chloroquinoline

Drug Discovery ADME Lipophilicity

Secure a versatile polyhalogenated quinoline scaffold for your next synthesis project. The strategic 4,8-dibromo-7-chloro substitution pattern creates a reactivity gradient that enables precise, sequential functionalization via chemoselective cross-coupling—a capability not offered by generic analogs. This intermediate streamlines the construction of complex libraries for drug discovery (e.g., antimalarial leads) and agrochemical development, delivering superior synthetic efficiency.

Molecular Formula C9H4Br2ClN
Molecular Weight 321.4
CAS No. 1698782-29-4
Cat. No. B2515974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dibromo-7-chloroquinoline
CAS1698782-29-4
Molecular FormulaC9H4Br2ClN
Molecular Weight321.4
Structural Identifiers
SMILESC1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl
InChIInChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H
InChIKeyQPNLGHCSLJAYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dibromo-7-chloroquinoline (CAS 1698782-29-4): A Multi-Halogenated Quinoline Building Block


4,8-Dibromo-7-chloroquinoline (CAS 1698782-29-4) is a halogenated quinoline derivative with a molecular formula of C₉H₄Br₂ClN and a molecular weight of 321.39 g/mol [1]. It features a distinct substitution pattern—bromine at the 4- and 8-positions and chlorine at the 7-position. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its multi-halogenated scaffold enabling regioselective functionalization not readily achievable with less-substituted or differently-substituted quinoline analogs [2].

Why Generic Quinoline Substitution Fails: Structural Necessity of 4,8-Dibromo-7-chloroquinoline


The 4,8-dibromo-7-chloro substitution pattern of the quinoline core renders this compound electronically and sterically distinct from other polyhalogenated quinolines. The presence of both bromine and chlorine atoms introduces a hierarchy of carbon-halogen bond reactivity (C–Br > C–Cl in oxidative addition) [1], enabling sequential, chemoselective cross-coupling strategies that are not feasible with single-halogen-type analogs such as 4,8-dibromoquinoline or 4,7-dichloroquinoline [2]. Consequently, generic substitution with less-differentiated halogenated quinolines would necessitate either additional protection/deprotection steps or result in lower regiochemical control, directly impacting synthetic route efficiency and product yield in complex molecule construction.

Quantitative Differentiation of 4,8-Dibromo-7-chloroquinoline Against Key Analogs


Enhanced Lipophilicity (LogP 4.2) vs. 4,7-Dichloroquinoline (LogP 3.3)

4,8-Dibromo-7-chloroquinoline exhibits a calculated XLogP3-AA of 4.2 [1], representing a +0.9 LogP unit increase over 4,7-dichloroquinoline (LogP 3.3) [2]. This higher lipophilicity is consistent with the presence of two bromine atoms replacing two chlorine atoms, which increases the partition coefficient and may enhance passive membrane permeability in cellular assays.

Drug Discovery ADME Lipophilicity

Chemoselective Cross-Coupling Potential from C–Br vs. C–Cl Bond Reactivity

The co-presence of bromine (C4, C8) and chlorine (C7) on the quinoline core creates a built-in reactivity gradient. Under standard Pd(0)-catalyzed cross-coupling conditions, oxidative addition of aryl bromides proceeds approximately 100- to 1,000-fold faster than aryl chlorides [1]. This kinetic differentiation allows sequential, chemoselective functionalization at C4 and C8 (via bromide displacement) while leaving the C7 chlorine intact for later-stage elaboration. In contrast, the all-bromo analog 4,8-dibromoquinoline cannot leverage this intrinsic selectivity for chlorine-specific late-stage diversification .

Cross-Coupling Synthesis Regioselectivity

Molecular Weight Differentiation (321.39 vs. 286.95 g/mol) Over 4,8-Dibromoquinoline

With a molecular weight of 321.39 g/mol [1], 4,8-dibromo-7-chloroquinoline is 34.44 g/mol heavier than 4,8-dibromoquinoline (286.95 g/mol) . This difference reflects the substitution of a chlorine atom for a hydrogen at the 7-position, altering physical properties such as melting point, boiling point (predicted 377.3±37.0 °C), and density (predicted 1.995±0.06 g/cm³) [1]. The higher mass and altered crystal packing may impact solubility and formulation behavior.

Physicochemical Properties Crystallinity Handling

Application Scenarios for 4,8-Dibromo-7-chloroquinoline Based on Quantitative Differentiation


Sequential Chemoselective Cross-Coupling for Medicinal Chemistry Libraries

The reactivity gradient between C–Br and C–Cl bonds (approx. 10^2–10^3-fold rate difference) makes 4,8-dibromo-7-chloroquinoline an ideal scaffold for constructing diversely functionalized quinoline libraries via sequential Suzuki, Sonogashira, or Buchwald–Hartwig couplings. Researchers can first functionalize the 4- and 8-positions via bromide displacement, then activate the 7-chloro position under more forcing conditions or with alternative catalytic systems to introduce a third diversity element [1].

Hit-to-Lead Optimization Requiring Increased Lipophilicity

With a computed XLogP3-AA of 4.2, this compound is substantially more lipophilic than 4,7-dichloroquinoline (LogP 3.3). This property is advantageous in hit-to-lead programs targeting intracellular or CNS-penetrant agents, where higher LogP values facilitate passive membrane diffusion. The scaffold can serve as a starting point for SAR exploration while monitoring Lipinski parameters [2]. Note: Direct quantitative in vivo permeability data for this specific compound is not yet available in the peer-reviewed literature; the LogP value provides a computed surrogate.

Synthesis of Mefloquine- or Tafenoquine-Inspired Antimalarial Analogs

Halogenated quinolines are established intermediates in antimalarial drug synthesis. The distinct 4,8-dibromo-7-chloro substitution pattern enables direct, regioselective elaboration into aminoquinoline cores resembling mefloquine or tafenoquine scaffolds. The presence of both leaving groups (Br and Cl) allows for sequential amine introduction, potentially streamlining the synthesis of candidate molecules for neglected tropical disease programs [3].

Agrochemical Intermediate Discovery

Beyond pharmaceuticals, the differential reactivity of the C–Br and C–Cl bonds supports the rapid diversification of quinoline-based agrochemical leads. The scaffold's ability to undergo chemoselective coupling at the 4- and 8-positions first—followed by chlorine-specific modification at C7—provides a versatile platform for generating compound arrays targeting fungal pathogens or insect pests, where quinoline derivatives have demonstrated activity in prior art [4].

Quote Request

Request a Quote for 4,8-Dibromo-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.